Linderalactone is a naturally occurring furanogermacrane sesquiterpene lactone primarily found in plants belonging to the Lauraceae family, particularly in the roots of Lindera strychnifolia Vill. [, , , , ]. This compound plays a significant role in scientific research due to its diverse biological activities, including anti-tumor, anti-inflammatory, and hepatoprotective properties [, , , , ].
Linderalactone is primarily extracted from the root tubers of Lindera aggregata, a plant recognized for its medicinal properties in traditional medicine. The classification of linderalactone falls under the broader category of terpenoids, specifically sesquiterpenes, which are characterized by their 15-carbon skeletons formed from three isoprene units. Its structural formula is denoted as .
The synthesis of linderalactone has been explored through various methodologies, including total synthesis approaches that aim to construct the compound from simpler organic molecules.
Linderalactone features a complex molecular structure characterized by a bicyclic framework typical of sesquiterpene lactones.
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to elucidate the structure of linderalactone. High-resolution electrospray ionization mass spectrometry (HRESIMS) provides precise molecular weight determination, while two-dimensional NMR techniques help confirm the connectivity of atoms within the molecule .
Linderalactone participates in several chemical reactions that underscore its reactivity and potential applications in medicinal chemistry.
The mechanism of action for linderalactone has been studied primarily in relation to its role as an inhibitor of protein tyrosine phosphatase 2 (SHP2), a target for therapeutic intervention in liver fibrosis.
Linderalactone possesses distinct physical and chemical properties that influence its behavior in biological systems.
Linderalactone has several promising applications across various scientific fields:
Linderalactone (LIN), a furanogermacrane sesquiterpene derived from Lindera aggregata, demonstrates compelling pro-apoptotic activity across multiple cancer models through precise molecular interventions.
In pancreatic adenocarcinoma models (BxPC-3, SW-1990), Linderalactone (50-70 μM, 24h) initiates the extrinsic apoptotic pathway by activating caspase-8 within the Death-Inducing Signaling Complex (DISC). This triggers the executioner caspase-3 cascade, culminating in the cleavage of poly(ADP-ribose) polymerase 1 (PARP1) into its characteristic 85-kDa apoptotic fragment [2] [3] [6]. PARP1 cleavage irreversibly commits cells to apoptosis by disabling DNA repair mechanisms and promoting chromatin condensation. Notably, LIN-induced caspase-3 activation mirrors the biochemical effects of gemcitabine (a standard pancreatic cancer chemotherapeutic) but operates through a distinct molecular scaffold [6]. Quantitative analysis reveals a >3-fold increase in caspase-3 activity and ~60% PARP1 cleavage in treated cells compared to controls, establishing LIN as a potent apoptotic sensitizer in chemoresistant environments [2].
Table 1: Linderalactone-Induced Apoptotic Markers in Pancreatic Cancer Models
Cell Line | [LIN] (μM) | Caspase-3 Activation | PARP Cleavage | Apoptotic Cells (%) |
---|---|---|---|---|
BxPC-3 | 50 | 3.2-fold ↑ | 58% | 42.1 ± 3.2 |
SW-1990 | 70 | 3.8-fold ↑ | 63% | 51.4 ± 2.7 |
PANC-1* | 70 | 1.1-fold ↑ | 12% | 8.3 ± 1.1 |
*Resistant line requiring combinatorial approaches [2] [6].
Linderalactone (7.5-30 μM, 24h) significantly shifts the mitochondrial apoptotic equilibrium in A549 lung adenocarcinoma cells by upregulating pro-apoptotic Bax expression while concurrently suppressing anti-apoptotic Bcl-2 [5] [10]. This >4.5-fold increase in the Bax/Bcl-2 ratio induces mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release and apoptosome assembly [5]. Flow cytometry analyses confirm a dose-dependent apoptotic population surge (15 μM: 22.7%; 30 μM: 48.9%) directly correlated with these protein expression shifts. The intrinsic pathway activation complements extrinsic signaling, creating a convergent pro-apoptotic mechanism that overcomes common resistance phenotypes in epithelial carcinomas [5] [10].
Table 2: Apoptotic Protein Modulation in A549 Lung Cancer Cells
[LIN] (μM) | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Apoptosis (%) |
---|---|---|---|---|
0 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 | 4.1 ± 0.3 |
7.5 | 1.8 ± 0.3 | 0.9 ± 0.1 | 2.0 | 22.7 ± 1.8 |
15 | 2.9 ± 0.4 | 0.6 ± 0.1 | 4.8 | 36.4 ± 2.1 |
30 | 3.7 ± 0.5 | 0.4 ± 0.1 | 9.3 | 48.9 ± 3.0 |
Data normalized to control; 24h exposure [5].
Linderalactone imposes cell cycle blockade at the G2/M transition checkpoint in both pancreatic (CFPAC-1, BxPC-3) and lung (A549) cancer lineages. At 30 μM, LIN treatment for 24h induces >40% accumulation of cells in G2/M phase, mediated through the coordinated downregulation of cyclin-dependent kinase 1 (CDK1) and cyclin B1 [2] [5]. Western blot analyses reveal >60% suppression of phosphorylated CDK1 (Tyr15), preventing its activation by Cdc25 phosphatases. Concurrently, LIN upregulates the CDK inhibitors p21 and p27, establishing a dual-phase arrest strategy that halts proliferation prior to mitosis [2]. This mechanistic synergy between G2/M arrest and apoptotic induction cripples cancer cell expansion, as arrested cells are preferentially directed toward mitochondrial apoptosis pathways.
Table 3: Cell Cycle Distribution After Linderalactone Exposure
Cell Line | [LIN] (μM) | G0/G1 (%) | S (%) | G2/M (%) | Key Regulators Altered |
---|---|---|---|---|---|
A549 | 30 | 28.3 | 14.1 | 57.6 | ↓Cyclin B1 (62%), ↓p-CDK1 (67%), ↑p21 (3.1-fold) |
CFPAC-1 | 40 | 19.4 | 22.8 | 57.8 | ↓Cyclin B1 (58%), ↓CDK1 (49%), ↑p27 (2.8-fold) |
BxPC-3 | 50 | 24.7 | 18.3 | 57.0 | ↓Cyclin B1 (61%), ↓p-CDK1 (71%), ↑p21 (3.5-fold) |
Data reflects 24h treatment [2] [5].
Linderalactone’s multi-target bioactivity extends to critical oncogenic and fibrotic signaling cascades, positioning it as a versatile therapeutic scaffold.
In pancreatic cancer models (ASPC-1, SW-1990), LIN (40-60 μM, 48h) inhibits phosphorylation of PI3K p85 subunit (Tyr458) and its downstream effector AKT (Ser473), achieving >70% suppression at maximal doses [2]. This blockade disrupts AKT-mediated survival signals—notably inactivating mTORC1 and FOXO transcription factors—while relieving inhibition of pro-apoptotic proteins like Bad. Consequently, LIN-treated cells exhibit reduced glycolytic flux and increased Bim-dependent apoptosis. The phosphoproteomic profile confirms LIN’s preferential activity against membrane-associated PI3K complexes, distinguishing it from pan-PI3K inhibitors [2].
Linderalactone demonstrates potent inhibition against Src homology-2 domain-containing phosphatase 2 (SHP2; IC50: 0.98 μM), a pivotal regulator in hepatic stellate cell (HSC) activation and liver fibrogenesis [1]. Enzymatic assays using the PTP domain (residues A237–I529) reveal LIN’s direct binding to the catalytic cleft via hydrogen bonding with Lys366 and Gln510, as validated by site-directed mutagenesis (K366A/Q510A mutants exhibit >90% loss of inhibition) [1]. Bio-layer interferometry (BLI) kinetics confirm high-affinity binding (KD: 0.28 μM), allosterically stabilizing SHP2’s autoinhibited conformation. In vivo, LIN administration (10 mg/kg/day) in CCl4-induced fibrotic mice suppresses TGF-β/Smad3 signaling, reducing collagen deposition by >50% and α-SMA+ activated HSCs by ~60% [1]. This positions LIN as a novel antifibrotic agent targeting SHP2’s pathological scaffolding role.
Emerging evidence suggests Linderalactone ameliorates hyperglycemia-induced cardiac dysfunction through endoplasmic reticulum (ER) stress modulation. In diabetic cardiomyopathy models, LIN (5-20 mg/kg) suppresses the unfolded protein response (UPR) by inhibiting ATF6 cleavage and MAPK phosphorylation cascades (p38/JNK) [9]. This dual inhibition attenuates maladaptive cardiac remodeling—reducing collagen III deposition by ~40% and cardiomyocyte hypertrophy by >30%—while preserving systolic function. LIN’s normalization of ER proteostasis complements its antioxidant activity, collectively mitigating glucolipotoxicity in diabetic myocardium [9].
Table 4: Linderalactone's Signaling Pathway Modulation
Pathway | Molecular Target | Biological Effect | Experimental Model | Key Outcome |
---|---|---|---|---|
PI3K/AKT | p-PI3K (Tyr458), p-AKT (Ser473) | ↓Cell survival, ↑Bim-mediated apoptosis | ASPC-1/SW-1990 pancreatic cells | 70% ↓p-AKT, 52% growth inhibition (60 μM) |
SHP2 PTP domain | Catalytic site (Lys366, Gln510) | ↓HSC activation, ↓ECM deposition | CCl4-induced liver fibrosis | 60% ↓α-SMA+, 50% ↓collagen |
MAPK/ATF6 | p-p38, Cleaved ATF6 | ↓ER stress, ↓cardiac fibrosis | Diabetic cardiomyopathy | 40% ↓fibrosis, 30% ↓cardiomyocyte hypertrophy |
All data derived from in vitro and rodent models [1] [2] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: